- Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activityEuropean Journal of Pharmaceutical Sciences, 2014, 59, 69-82,
Cas no 91298-74-7 ((1S)-2-Methoxy-1-phenylethylamine)

91298-74-7 structure
Nome del prodotto:(1S)-2-Methoxy-1-phenylethylamine
(1S)-2-Methoxy-1-phenylethylamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2-Methoxy-1-phenylethanamine
- (1S)-2-methoxy-1-phenylethanamine
- (S)-(+)-1-AMINO-1-PHENYL-2-METHOXYETHANE
- (S)-a-(Methoxymethyl)benzenemethanamine
- (αS)-α-(Methoxymethyl)benzenemethanamine (ACI)
- Benzenemethanamine, α-(methoxymethyl)-, (S)- (ZCI)
- (1S)-2-Methoxy-1-phenylethan-1-amine
- (1S)-2-Methoxy-1-phenylethylamine
- (S)-1-Phenyl-2-methoxyethylamine
- (S)-2-Methoxy-1-phenylethan-1-amine
- (S)-2-Methoxy-1-phenylethylamine
- L-Phenylglycinol methyl ether
- N12553
- AKOS016842759
- (S)-(+)-2-Methoxy-1-phenylethylamine
- BS-24834
- (1S)-2-Methoxy-1-phenyl-ethanamine
- CS-0138293
- DTXSID90472055
- (s)-phenylglycinol methyl ether
- EN300-6889890
- CMTDMIYJXVBUDX-SECBINFHSA-N
- SCHEMBL57799
- MFCD01862273
- 91298-74-7
- (S)-(+)-1-amino-1-phenyl-2-methoxyethane, AldrichCPR
-
- MDL: MFCD01862273
- Inchi: 1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m1/s1
- Chiave InChI: CMTDMIYJXVBUDX-SECBINFHSA-N
- Sorrisi: [C@@H](C1C=CC=CC=1)(N)COC
Proprietà calcolate
- Massa esatta: 151.10000
- Massa monoisotopica: 151.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 99.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 0.7
- Superficie polare topologica: 35.2Ų
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.011
- Punto di ebollizione: 230.2℃ at 760 mmHg
- Punto di infiammabilità: 79.6°C
- Indice di rifrazione: 1.523
- PSA: 35.25000
- LogP: 2.03310
- Sensibilità: Air Sensitive
(1S)-2-Methoxy-1-phenylethylamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN2735
- Codice categoria di pericolo: 22-52
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- Termine di sicurezza:8
- Gruppo di imballaggio:III
- PackingGroup:III
(1S)-2-Methoxy-1-phenylethylamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94840-5g |
(S)-2-Methoxy-1-phenylethanamine |
91298-74-7 | 97% | 5g |
¥5109.0 | 2024-07-19 | |
abcr | AB205815-1 g |
(S)-(+)-2-Methoxy-1-phenylethylamine, 98%; . |
91298-74-7 | 98% | 1 g |
€648.50 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208933-250mg |
(S)-2-Methoxy-1-phenylethan-1-amine |
91298-74-7 | 98% | 250mg |
¥514.00 | 2024-04-25 | |
Apollo Scientific | OR316003-1g |
(S)-(+)-1-Amino-1-phenyl-2-methoxyethane |
91298-74-7 | 95% | 1g |
£195.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S188066-250mg |
(1S)-2-Methoxy-1-phenylethylamine |
91298-74-7 | 95% | 250mg |
¥753.90 | 2023-09-01 | |
Alichem | A019115037-1g |
(S)-2-Methoxy-1-phenylethanamine |
91298-74-7 | 96% | 1g |
$297.95 | 2023-08-31 | |
Apollo Scientific | OR316003-250mg |
(S)-(+)-1-Amino-1-phenyl-2-methoxyethane |
91298-74-7 | 95% | 250mg |
£78.00 | 2025-02-19 | |
Enamine | EN300-6889890-10.0g |
(1S)-2-methoxy-1-phenylethan-1-amine |
91298-74-7 | 10g |
$1453.0 | 2023-05-25 | ||
Enamine | EN300-6889890-0.25g |
(1S)-2-methoxy-1-phenylethan-1-amine |
91298-74-7 | 0.25g |
$189.0 | 2023-05-25 | ||
Advanced ChemBlocks | P35167-1G |
(S)-a-(Methoxymethyl)benzenemethanamine |
91298-74-7 | 95% | 1G |
$300 | 2023-09-15 |
(1S)-2-Methoxy-1-phenylethylamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 22 °C; 1 h, 22 °C; 22 °C → 0 °C
1.2 Solvents: tert-Butyl methyl ether ; 30 min, 0 °C; 3 h, reflux
1.2 Solvents: tert-Butyl methyl ether ; 30 min, 0 °C; 3 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 1 h, rt; 2 h, reflux
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Solvents: Diethyl ether
1.2 1 h, rt; 2 h, reflux
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Solvents: Diethyl ether
Riferimento
- A mild, enantioselective synthesis of (R)-salmeterol via sodium borohydride-calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivativeJournal of the Chemical Society, 2002, (20), 2237-2242,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cadaverine Catalysts: Pyridoxal 5′-phosphate ; 48 h, pH 10.9, 30 °C
Riferimento
- Application of "Smart" Amine Donors for Rapid Screening and Scale-Up of Transaminase-Mediated BiotransformationsEuropean Journal of Organic Chemistry, 2018, 2018(38), 5282-5284,
Metodo di produzione 4
(1S)-2-Methoxy-1-phenylethylamine Raw materials
(1S)-2-Methoxy-1-phenylethylamine Preparation Products
(1S)-2-Methoxy-1-phenylethylamine Letteratura correlata
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91298-74-7)(1S)-2-Methoxy-1-phenylethylamine

Purezza:99%
Quantità:1g
Prezzo ($):155.0